1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]-
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Overview
Description
Preparation Methods
The synthesis of 1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]- involves multiple steps. The starting material is typically 1,2-benzenediol. The introduction of tert-butyl groups can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. The hydroxyethylthio group can be introduced via a nucleophilic substitution reaction using 2-chloroethanol and a base such as sodium hydroxide. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the original diol.
Substitution: The hydroxyethylthio group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Industry: Used as a stabilizer in polymers and resins, and as an antioxidant in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]- involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species and other free radicals. The pathways involved are primarily related to antioxidant defense mechanisms.
Comparison with Similar Compounds
Similar compounds include:
4-tert-Butylcatechol: Used as an antioxidant and stabilizer in various applications.
2,6-Bis-(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione: Another antioxidant with similar applications
Properties
CAS No. |
93154-91-7 |
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Molecular Formula |
C16H26O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4,6-ditert-butyl-3-(2-hydroxyethylsulfanyl)benzene-1,2-diol |
InChI |
InChI=1S/C16H26O3S/c1-15(2,3)10-9-11(16(4,5)6)14(20-8-7-17)13(19)12(10)18/h9,17-19H,7-8H2,1-6H3 |
InChI Key |
WBYWVEBJVMSPDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1O)O)SCCO)C(C)(C)C |
Origin of Product |
United States |
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